molecular formula C62H111N11O12 B7840172 Cyclosporin H

Cyclosporin H

Cat. No.: B7840172
M. Wt: 1202.6 g/mol
InChI Key: WHHACJFHGITGOJ-BFLPRMFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin H is a cyclic undecapeptide, a derivative of cyclosporin A, known for its potent immunosuppressive properties. It is naturally derived from the fungus Tolypocladium inflatum and has been widely studied for its applications in immunology and transplantation medicine. This compound is particularly noted for its ability to inhibit the activity of T-cells, making it a valuable compound in preventing organ rejection and treating autoimmune diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporin H typically involves the chemical modification of cyclosporin A. One common method includes dissolving cyclosporin A in an organic solvent and heating it in the presence of an acid catalyst. A base is then added to the solution, followed by recrystallization in a second solvent. The recrystallized product is purified via chromatography to obtain this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the fungus Tolypocladium inflatum. The fermentation broth is then subjected to extraction and purification processes to isolate cyclosporin A, which is subsequently converted to this compound through chemical modification .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize specific functional groups within the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Scientific Research Applications

Cyclosporin H has a wide range of scientific research applications:

Mechanism of Action

Cyclosporin H exerts its effects by binding to the cytosolic protein cyclophilin in T-cells. This complex inhibits the activity of calcineurin, a phosphatase involved in activating the transcription of interleukin-2 and other cytokines. By preventing the activation of these cytokines, this compound effectively suppresses the immune response, making it a valuable immunosuppressant .

Comparison with Similar Compounds

    Cyclosporin A: The parent compound from which cyclosporin H is derived. It has similar immunosuppressive properties but differs in its chemical structure.

    Tacrolimus: Another immunosuppressant that inhibits calcineurin but has a different chemical structure and binding mechanism.

    Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, differing in its mechanism of action from this compound.

Uniqueness of this compound: this compound is unique due to its specific binding to cyclophilin and its potent inhibition of calcineurin. This specificity allows for targeted immunosuppression with potentially fewer side effects compared to other immunosuppressants .

Properties

IUPAC Name

(6R,9S,12S,15R,18S,21S,24S,27S)-3-[(E,1S,2S)-1-hydroxy-2-methylhex-4-enyl]-4,7,10,13,15,18,22,28,31-nonamethyl-9,12,21,27-tetrakis(2-methylpropyl)-6,24-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclopentatriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O12/c1-24-25-27-41(14)53(76)52-57(80)63-29-26-28-48(74)67(17)34-49(75)68(18)44(30-35(2)3)56(79)66-50(39(10)11)61(84)69(19)45(31-36(4)5)55(78)64-42(15)54(77)65-43(16)58(81)70(20)46(32-37(6)7)59(82)71(21)47(33-38(8)9)60(83)72(22)51(40(12)13)62(85)73(52)23/h24-25,35-47,50-53,76H,26-34H2,1-23H3,(H,63,80)(H,64,78)(H,65,77)(H,66,79)/b25-24+/t41-,42-,43+,44-,45-,46-,47-,50-,51+,52?,53-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHACJFHGITGOJ-BFLPRMFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(C1C(=O)NCCCC(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@H](C)[C@@H](C1C(=O)NCCCC(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1202.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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